Cas no 874463-07-7 (2-(ethylthio)-1,3-benzoxazol-6-amine)

2-(Ethylthio)-1,3-benzoxazol-6-amine is a benzoxazole derivative characterized by the presence of an ethylthio substituent at the 2-position and an amino group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The ethylthio group enhances lipophilicity, while the amino group provides a site for further functionalization, making it valuable for the development of bioactive molecules or agrochemical intermediates. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial applications.
2-(ethylthio)-1,3-benzoxazol-6-amine structure
874463-07-7 structure
Product Name:2-(ethylthio)-1,3-benzoxazol-6-amine
CAS No:874463-07-7
MF:C9H10N2OS
MW:194.253500461578
CID:1086864
PubChem ID:28065620
Update Time:2025-05-26

2-(ethylthio)-1,3-benzoxazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethylthio)benzo[d]oxazol-6-amine
    • 2-(ethylthio)-1,3-benzoxazol-6-amine(SALTDATA: FREE)
    • 2-ethylsulfanyl-1,3-benzoxazol-6-amine
    • DTXSID50651122
    • CS-0456791
    • 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine
    • AKOS010614108
    • 874463-07-7
    • CHEMBRDG-BB 9071503
    • BS-36915
    • 2-(ETHYLTHIO)-1,3-BENZOXAZOL-6-AMINE
    • DB-312861
    • 2-(ethylthio)-1,3-benzoxazol-6-amine
    • MDL: MFCD08691959
    • Inchi: 1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
    • InChI Key: OJWYWNNMSWKNLD-UHFFFAOYSA-N
    • SMILES: S(CC)C1=NC2C=CC(=CC=2O1)N

Computed Properties

  • Exact Mass: 194.05100
  • Monoisotopic Mass: 194.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 77.4Ų

Experimental Properties

  • PSA: 77.35000
  • LogP: 3.10320

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2-(ethylthio)-1,3-benzoxazol-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:874463-07-7)2-(ethylthio)-1,3-benzoxazol-6-amine
Order Number:A1185524
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):224.0
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Additional information on 2-(ethylthio)-1,3-benzoxazol-6-amine

Comprehensive Overview of 2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7): Properties, Applications, and Research Insights

2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoxazole derivative is characterized by an ethylthio substituent at the 2-position and an amine group at the 6-position, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for designing small-molecule inhibitors targeting enzymes or receptors.

The compound’s molecular formula, C9H10N2OS, reflects a balanced hydrophobicity and polarity, making it suitable for medicinal chemistry optimization. Recent studies highlight its utility in synthesizing heterocyclic scaffolds, a hot topic in AI-driven drug design platforms. For instance, computational models predict that modifications of the ethylthio group could enhance binding affinity to biological targets, a question frequently searched in cheminformatics forums. Additionally, its benzoxazole core aligns with trends in fragment-based drug discovery, where researchers prioritize low-molecular-weight compounds for lead generation.

From a synthetic perspective, 2-(Ethylthio)-1,3-benzoxazol-6-amine is often prepared via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. These methods are widely discussed in organic chemistry communities, especially among users searching for green chemistry alternatives to reduce solvent waste. The compound’s amine functionality also allows for further derivatization, such as amide coupling or reductive alkylation, techniques frequently queried in protocol databases like PubChem or Reaxys.

Beyond pharmaceuticals, this compound has potential in material science, where its electron-rich benzoxazole structure could contribute to organic semiconductors or fluorescent probes. These applications resonate with the growing interest in sustainable materials, a trending topic in academic and industrial R&D circles. Environmental scientists are also investigating its biodegradation pathways, addressing concerns about persistent organic pollutants—a key focus area in regulatory compliance discussions.

In summary, 2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7) exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its relevance to drug discovery, material innovation, and green synthesis positions it as a compound of enduring scientific and industrial value. As research progresses, this molecule is likely to remain a subject of high-impact publications and patent applications, further solidifying its role in advancing molecular science.

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Amadis Chemical Company Limited
(CAS:874463-07-7)2-(ethylthio)-1,3-benzoxazol-6-amine
A1185524
Purity:99%
Quantity:1g
Price ($):224.0
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